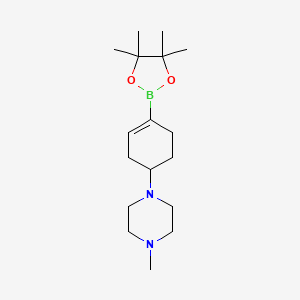

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine

Übersicht

Beschreibung

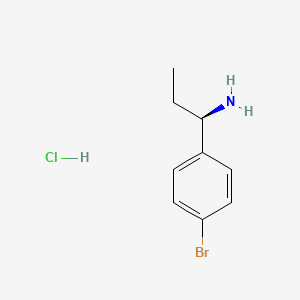

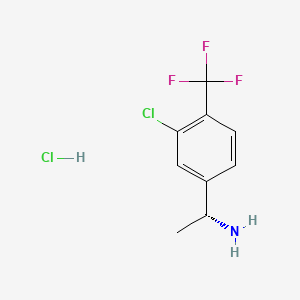

“1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine” is a chemical compound that is used as a pharmaceutical intermediate . It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a boronic ester group .

Synthesis Analysis

The synthesis of this compound involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . The crude product is then purified by diethyl ether .

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring and a boronic ester group . The empirical formula is C18H29BN2O2 and the molecular weight is 316.25 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include borylation and hydroboration . Borylation is the process of adding a boron atom to a molecule, while hydroboration involves the addition of a boron-hydrogen bond to a carbon-carbon double bond .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point ranges from 60.0 to 64.0 °C . The compound is non-combustible .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacology

- Analogues of the σ receptor ligand, including variants with reduced lipophilicity for potential use as positron emission tomography radiotracers, show substantial affinity within receptor subtypes. Such modifications can lead to compounds with selective receptor activity and minimal antiproliferative activity (Abate et al., 2011).

- Synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives demonstrates their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Biochemistry and Drug Development

- Studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives reveal significant antagonist activity against certain receptors, highlighting their potential in drug development (Watanabe et al., 1992).

- Research into conformationally constrained butyrophenones with affinity for multiple receptors, including dopamine and serotonin, demonstrates their potential as antipsychotic agents (Raviña et al., 2000).

Molecular Design and Synthesis

- The synthesis of piperazine-1-yl-1H-indazole derivatives and their docking studies reveal significant roles in medicinal chemistry (Balaraju et al., 2019).

- Studies on the synthesis of polyamides containing various organic compounds like uracil and adenine offer insights into the molecular design of polymers with specific functionalities (Hattori & Kinoshita, 1979).

Antibacterial Applications

- Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker exhibit potent antibacterial efficacies and biofilm inhibition activities, indicating their potential in addressing bacterial resistance (Mekky & Sanad, 2020).

- Synthesis of 2-{1’-Aryl-1’-[4’’-(2’’’,3’’’-dichlorophenyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride and its evaluation for antibacterial and antifungal activities underscore the relevance of such compounds in combating microbial infections (Roshan, 2018).

Analytical and Structural Chemistry

- Studies involving the synthesis and characterization of novel naphthalimide derivatives with piperazine substituent provide insights into their luminescent properties and photo-induced electron transfer, useful in analytical chemistry applications (Gan et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used as reagents to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors .

Mode of Action

It plays a significant role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a target for therapeutic intervention .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting PI3 kinase can disrupt several downstream effects, including the activation of the Akt signaling pathway, which plays a crucial role in executing the downstream effects of PI3 kinase activation .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. If it acts as a PI3 kinase inhibitor, it could potentially inhibit cell growth and proliferation, induce apoptosis, and exert anti-cancer effects .

Eigenschaften

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BN2O2/c1-16(2)17(3,4)22-18(21-16)14-6-8-15(9-7-14)20-12-10-19(5)11-13-20/h6,15H,7-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDGISBYHJTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101124341 | |

| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)piperazine | |

CAS RN |

1046793-62-7 | |

| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046793-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101124341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Glucitol 1-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate]](/img/no-structure.png)